molecular formula C18H14O4 B3119114 7-(oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one CAS No. 24689-28-9

7-(oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one

Cat. No.: B3119114
CAS No.: 24689-28-9
M. Wt: 294.3 g/mol
InChI Key: BEDZGEASNHBIOM-UHFFFAOYSA-N
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Description

7-(oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds found in many plants and are known for their diverse biological activities. This particular compound features an oxirane (epoxide) ring attached to a chromenone structure, which is further substituted with a phenyl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one typically involves the reaction of 7-hydroxy-4-phenyl-2H-chromen-2-one with epichlorohydrin in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the oxirane ring . The general reaction scheme is as follows:

    Starting Material: 7-hydroxy-4-phenyl-2H-chromen-2-one

    Reagent: Epichlorohydrin

    Catalyst/Base: Potassium carbonate

    Conditions: Reflux

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

7-(oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The epoxide ring can be oxidized to form diols.

    Reduction: The chromenone moiety can be reduced to form dihydrocoumarins.

    Substitution: The epoxide ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols can react with the epoxide ring under basic conditions.

Major Products Formed

    Oxidation: Formation of diols.

    Reduction: Formation of dihydrocoumarins.

    Substitution: Formation of substituted chromenones with various functional groups.

Scientific Research Applications

7-(oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential anti-inflammatory, anticancer, and antimicrobial properties.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Studied for its interactions with various biological targets, including enzymes and receptors.

    Industrial Applications: Potential use in the development of new materials and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    7-hydroxy-4-phenyl-2H-chromen-2-one: Lacks the oxirane ring but shares the chromenone and phenyl moieties.

    4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one: Similar structure but with a methyl group instead of a phenyl group.

Uniqueness

The presence of the oxirane ring in 7-(oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one distinguishes it from other coumarin derivatives. This ring imparts unique reactivity, allowing the compound to participate in a variety of chemical reactions that are not possible with other similar compounds. Additionally, the phenyl group enhances its potential biological activity compared to other derivatives with different substituents.

Properties

IUPAC Name

7-(oxiran-2-ylmethoxy)-4-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O4/c19-18-9-16(12-4-2-1-3-5-12)15-7-6-13(8-17(15)22-18)20-10-14-11-21-14/h1-9,14H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDZGEASNHBIOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401217804
Record name 7-(2-Oxiranylmethoxy)-4-phenyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401217804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24689-28-9
Record name 7-(2-Oxiranylmethoxy)-4-phenyl-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24689-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(2-Oxiranylmethoxy)-4-phenyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401217804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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